molecular formula C18H20N2O3S B2415725 Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate CAS No. 1206993-58-9

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate

Cat. No. B2415725
CAS RN: 1206993-58-9
M. Wt: 344.43
InChI Key: XWTTWWCIBHTXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate, also known as ET-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. ET-1 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and developing new therapies.

Mechanism of Action

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate acts as a potent inhibitor of GSK-3β, which is a serine/threonine kinase that regulates various cellular processes. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3β by Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases. In addition, Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate in lab experiments is its potency as a GSK-3β inhibitor. It has been shown to be more potent than other GSK-3β inhibitors, such as lithium and SB216763. However, one of the limitations of using Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is its high cost, which may limit its use in some labs.

Future Directions

There are several future directions for the use of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate in scientific research. One potential direction is the development of new therapies for various diseases, including cancer and neurological disorders. Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate may also be used to investigate the mechanisms of action of other drugs and to identify new drug targets. In addition, Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate may be used to study the role of GSK-3β in various diseases and to identify new pathways and targets for drug development.

Synthesis Methods

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate can be synthesized using a multi-step process that involves the condensation of indole-2-carboxylic acid with 2-bromoethyl thiophene, followed by amination with ethylenediamine and subsequent esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate has been extensively used in scientific research to study the role of GSK-3β in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. It has also been used to investigate the mechanisms of action of other drugs and to develop new therapies. Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate has been shown to have anti-tumor activity, neuroprotective effects, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl 2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-18(22)17(21)19-12-15(16-8-5-11-24-16)20-10-9-13-6-3-4-7-14(13)20/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTTWWCIBHTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.